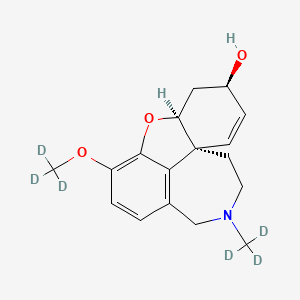

Galanthamine-d6

Description

Propriétés

IUPAC Name |

(1S,12S,14R)-9-(trideuteriomethoxy)-4-(trideuteriomethyl)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUTZQLVASHGKV-BQBSLYESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675623 | |

| Record name | (13,13,13,14,14,14-~2~H_6_)Galanthamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128109-00-1 | |

| Record name | (13,13,13,14,14,14-~2~H_6_)Galanthamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Isotopic Labeling of Galanthamine-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Galanthamine-d6, a deuterated analog of the Alzheimer's disease drug, galanthamine. This document details a proven seven-step synthetic pathway starting from (±)-galanthamine, presenting key quantitative data in structured tables and offering detailed experimental protocols. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow, aiding in the clear comprehension of the process.

Introduction

Galanthamine is a tertiary alkaloid used for the treatment of mild to moderate Alzheimer's disease. Isotopic labeling, particularly with deuterium, is a critical tool in drug development and metabolic studies. The introduction of deuterium atoms into a drug molecule can alter its pharmacokinetic profile, often leading to a slower rate of metabolism and potentially improved therapeutic efficacy. This compound, with deuterium atoms incorporated at the O-methyl and N-methyl positions, serves as a valuable internal standard for quantitative bioanalysis and as a tool for investigating the metabolic fate of galanthamine.

Synthetic Pathway for this compound

The synthesis of hexadeuterated (±)-galanthamine (this compound) can be achieved from commercially available (±)-galanthamine in a seven-step sequence. This pathway involves selective O-demethylation and N-demethylation, followed by the introduction of deuterated methyl groups. The overall synthetic workflow is depicted below.

In Vitro Mechanism of Action of Galanthamine-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanthamine, a tertiary alkaloid originally isolated from plants of the Amaryllidaceae family, is a well-established therapeutic agent for the symptomatic treatment of mild to moderate Alzheimer's disease.[1] Its deuterated analog, Galanthamine-d6, is frequently utilized in research and clinical settings, primarily as an internal standard for pharmacokinetic studies. From a pharmacodynamic perspective, the substitution of hydrogen with deuterium atoms is not expected to alter the in vitro mechanism of action. This guide provides an in-depth technical overview of the core in vitro mechanisms of Galanthamine, which are considered directly applicable to this compound.

Galanthamine exhibits a dual mechanism of action that uniquely positions it among cholinergic agents. It is a selective, reversible, and competitive inhibitor of acetylcholinesterase (AChE) and also acts as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs).[1][2] This dual action not only enhances cholinergic transmission by preventing the breakdown of acetylcholine (ACh) but also sensitizes nAChRs to their endogenous ligand.

Core Mechanism 1: Acetylcholinesterase (AChE) Inhibition

Galanthamine reversibly inhibits AChE, the primary enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. By blocking this enzyme, galanthamine increases the concentration and prolongs the availability of acetylcholine to act on both nicotinic and muscarinic receptors, thereby enhancing cholinergic neurotransmission.[3]

Quantitative Data for AChE Inhibition

The inhibitory potency of galanthamine against AChE has been characterized in numerous in vitro studies. The following table summarizes key quantitative data from the literature.

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 0.50 µg/mL (~1.7 µM) | Electrophorus electricus | [4] |

| IC50 | 1.27 ± 0.21 µM | Not Specified | [5] |

| IC50 | 3.52 µM | Not Specified | [6] |

| Ki | 0.17 µM | Not Specified | [7] |

Note: IC50 (half maximal inhibitory concentration) and Ki (inhibitory constant) values can vary depending on the enzyme source and experimental conditions.

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

The most common method for determining AChE activity in vitro is the spectrophotometric assay developed by Ellman and colleagues.[3][8][9]

Principle: This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm. The rate of TNB production is directly proportional to the AChE activity.

Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM DTNB solution in phosphate buffer

-

14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water (prepare fresh)

-

1 U/mL Acetylcholinesterase (AChE) solution in phosphate buffer (keep on ice)

-

This compound (or Galanthamine) stock solution in an appropriate solvent (e.g., DMSO)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 412 nm

Procedure:

-

Assay Preparation: In a 96-well plate, add the following to each well in the specified order:

-

140 µL of 0.1 M Phosphate Buffer (pH 8.0)

-

10 µL of the test compound (this compound) at various concentrations or solvent control.

-

10 µL of 1 U/mL AChE solution.

-

-

Pre-incubation: Mix the contents of the wells gently and incubate the plate for 10 minutes at 25°C.[9]

-

Addition of DTNB: Following pre-incubation, add 10 µL of 10 mM DTNB to each well.[9]

-

Initiation of Reaction: To start the enzymatic reaction, add 10 µL of 14 mM ATCI solution to each well.[9]

-

Kinetic Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm. Readings should be taken at regular intervals (e.g., every minute) for a total of 10-15 minutes.[8]

-

Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time curve. The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC50 value can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Core Mechanism 2: Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs)

In addition to its role as an AChE inhibitor, galanthamine acts as a positive allosteric modulator (PAM) at various subtypes of neuronal nAChRs, including α4β2 and α7 receptors.[2][3] Allosteric modulators bind to a site on the receptor that is distinct from the agonist binding site.[2] As a PAM, galanthamine enhances the receptor's response to the endogenous agonist, acetylcholine, without directly activating the receptor itself.[10][11]

This allosteric potentiation is observed at concentrations of galanthamine (0.1-1 µM) that are relevant to its clinical use.[10] At higher concentrations (>10 µM), galanthamine may act as an inhibitor of nAChRs.[10]

Signaling Pathway of Galanthamine's Dual Action

Dual mechanism of this compound action.

Experimental Protocols for Assessing nAChR Allosteric Modulation

The allosteric potentiating effects of galanthamine on nAChRs are typically investigated using electrophysiological and fluorescence-based techniques.

1. Patch-Clamp Electrophysiology

Principle: The patch-clamp technique allows for the direct measurement of ion flow through nAChR channels in response to agonist application, both in the presence and absence of the allosteric modulator.[12] This can be performed on cultured neurons or cell lines expressing specific nAChR subtypes.

General Methodology:

-

Cell Preparation: Neurons or transfected cells are cultured on coverslips.

-

Recording Setup: A glass micropipette filled with an appropriate intracellular solution is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.

-

Agonist and Modulator Application: A low concentration of an nAChR agonist (e.g., acetylcholine or nicotine) is applied to the cell to elicit a baseline current.

-

Co-application: The same concentration of the agonist is then co-applied with various concentrations of this compound.

-

Data Analysis: An increase in the amplitude of the agonist-evoked current in the presence of this compound indicates positive allosteric modulation.

2. Calcium Imaging

Principle: Activation of many nAChR subtypes leads to an influx of calcium ions (Ca²⁺) into the cell.[11] This change in intracellular Ca²⁺ concentration can be monitored using fluorescent Ca²⁺ indicators.

General Methodology:

-

Cell Loading: Cultured cells are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope.

-

Stimulation: Cells are stimulated with an nAChR agonist in the presence or absence of this compound.

-

Fluorescence Measurement: The change in fluorescence intensity upon stimulation is recorded over time.

-

Data Analysis: A greater increase in fluorescence in the presence of this compound compared to the agonist alone indicates potentiation of the nAChR-mediated Ca²⁺ response.[11]

Experimental Workflow for nAChR Allosteric Modulation Study

Workflow for nAChR allosteric modulation assay.

Conclusion

The in vitro mechanism of action of this compound is characterized by a dual effect on the cholinergic system. It competitively and reversibly inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the synapse. Concurrently, it positively and allosterically modulates neuronal nicotinic acetylcholine receptors, enhancing their sensitivity to acetylcholine. This multifaceted mechanism provides a robust basis for its therapeutic effects and offers multiple avenues for in vitro characterization and study. The experimental protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers and scientists in the field of neuropharmacology and drug development.

References

- 1. Review of the acetylcholinesterase inhibitor galanthamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ddg-pharmfac.net [ddg-pharmfac.net]

- 3. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Galantamine-Curcumin Hybrids as Dual-Site Binding Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 10. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 12. The nicotinic allosteric potentiating ligand galantamine facilitates synaptic transmission in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterated Galanthamine as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of deuterated galanthamine as an internal standard in the quantitative analysis of galanthamine, a key therapeutic agent for Alzheimer's disease. This document outlines the rationale for its use, details its synthesis, and provides extensive experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Introduction: The Gold Standard in Bioanalysis

In the quantitative analysis of pharmaceuticals in biological matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard". A deuterated version of the analyte, such as deuterated galanthamine, is the preferred choice for an internal standard. This is because its physicochemical properties are nearly identical to the analyte, differing only in mass. This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. Consequently, the use of a deuterated internal standard effectively compensates for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise results.

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly advocate for the use of SIL-IS in bioanalytical method validation to ensure the quality and consistency of data.

Synthesis of Deuterated Galanthamine

The synthesis of deuterated galanthamine, specifically hexadeuterated (d6) galanthamine, has been reported and can be achieved in a multi-step process starting from commercially available galanthamine. The introduction of deuterium atoms at specific positions minimizes the risk of isotopic exchange during sample processing and analysis.

Synthetic Pathway Overview

A reported synthesis of 6-[2H3]methoxy-N-[2H3]methyl-(−)-galanthamine involves a seven-step process with an overall yield of 25%. The key stages of this synthesis are selective O- and N-demethylations followed by the introduction of the corresponding deuterated methyl groups.

Detailed Experimental Protocol for Synthesis of Hexadeuterated Galanthamine

The following protocol is a detailed description of the seven-step synthesis of hexadeuterated galanthamine:

Step 1: Selective O-Demethylation

-

Starting Material: (-)-Galanthamine

-

Reagent: L-selectride

-

Procedure: (-)-Galanthamine is selectively demethylated at the 6-methoxy position by reaction with L-selectride.

-

Product: 6-demethylgalanthamine (sanguinine)

-

Yield: 98%

Step 2: N-Oxide Formation

-

Starting Material: 6-demethylgalanthamine

-

Reagent: m-chloroperbenzoic acid (mCPBA)

-

Procedure: The sanguinine is converted to its N-oxide by oxidation with mCPBA in dichloromethane at room temperature.

-

Product: Sanguinine N-oxide

Step 3: N-Demethylation

-

Starting Material: Sanguinine N-oxide

-

Reagents: Ferrous sulfate heptahydrate and ferric chloride

-

Procedure: The N-oxide is treated with a mixture of ferrous sulfate heptahydrate and ferric chloride in methanol to yield the N-demethylated product.

-

Product: Norsanguinine

Step 4: Protection of the Amine

-

Starting Material: Norsanguinine

-

Reagent: Di-tert-butyl dicarbonate (Boc)2O

-

Procedure: The secondary amine of norsanguinine is protected with a Boc group.

-

Product: N-Boc-norsanguinine

-

Yield: 81% (over 3 steps)

Step 5: O-Methylation with Deuterated Reagent

-

Starting Material: N-Boc-norsanguinine

-

Reagents: (CD3O)2SO, Cesium carbonate, Dimethylformamide (DMF)

-

Procedure: The phenolic hydroxyl group is alkylated with deuterated methyl sulfate in the presence of cesium carbonate in DMF.

-

Product: N-Boc-O-[2H3]methyl-norgalanthamine

Step 6: Deprotection of the Amine

-

Starting Material: N-Boc-O-[2H3]methyl-norgalanthamine

-

Procedure: The N-Boc protecting group is removed.

-

Product: O-[2H3]methyl-norgalanthamine

Step 7: N-Methylation with Deuterated Reagent

-

Starting Material: O-[2H3]methyl-norgalanthamine

-

Reagents: Deuterated formaldehyde, Acetic acid-d, NaBD4

-

Procedure: The secondary amine is reductively aminated using deuterated formaldehyde and sodium borodeuteride.

-

Product: 6-[2H3]methoxy-N-[2H3]methyl-(-)-galanthamine (Hexadeuterated galanthamine)

-

Yield: Quantitative

Quantitative Analysis of Galanthamine using Deuterated Galanthamine as an Internal Standard

The use of deuterated galanthamine as an internal standard is central to robust and reliable LC-MS/MS methods for the quantification of galanthamine in biological matrices such as plasma and serum.

Rationale for using Deuterated Galanthamine

The rationale for using a deuterated internal standard is illustrated in the logical diagram below.

Caption: Rationale for using a deuterated internal standard.

Experimental Workflow

The general workflow for the analysis of galanthamine in a biological matrix using deuterated galanthamine as an internal standard is depicted below.

Caption: Experimental workflow for galanthamine analysis.

Detailed LC-MS/MS Protocol

This protocol provides a comprehensive methodology for the quantification of galanthamine in human plasma/serum.

3.3.1. Materials and Reagents

-

Galanthamine reference standard

-

Deuterated galanthamine (e.g., galanthamine-d6) internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma/serum (drug-free)

3.3.2. Sample Preparation (Protein Precipitation)

-

Pipette 200 µL of human serum into a microcentrifuge tube.

-

Add 10 µL of the deuterated galanthamine internal standard working solution (e.g., 200 ng/mL in acetonitrile).

-

Add 400 µL of ultrapure water and vortex.

-

Add a protein precipitating agent (e.g., methanol or acetonitrile) and vortex thoroughly.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

3.3.3. Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Isocratic or gradient elution |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 - 10 µL |

3.3.4. Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Galanthamine) | m/z 288.2 → 213.2 |

| MRM Transition (Deuterated Galanthamine) | Dependent on the level of deuteration (e.g., m/z 294.2 → 213.2 for d6) |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 - 200 ms |

Data Presentation and Method Validation

A bioanalytical method using a deuterated internal standard must be fully validated according to regulatory guidelines. The following tables summarize typical validation parameters and a comparison of the performance of deuterated internal standards versus other types of internal standards.

Method Validation Parameters

| Validation Parameter | Acceptance Criteria (Typical) |

| Selectivity | No significant interference at the retention times of the analyte and IS in at least six different sources of blank matrix. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |

| Precision | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) |

| Matrix Effect | The IS-normalized matrix factor from at least six different lots of blank matrix should have a CV ≤ 15%. |

| Recovery | Consistent and reproducible |

| Stability | Analyte stable under various storage and processing conditions (freeze-thaw, short-term, long-term, post-preparative) |

Comparison of Internal Standards for Galanthamine Analysis

The following table provides a summary of quantitative data for different internal standards used in the analysis of galanthamine.

| Internal Standard Type | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (% Bias) | Precision (% CV) |

| Deuterated | Galantamine-d3 | 2 - 2000 | 2 | -3.2 to 0.8 | ≤ 4.88 |

| Structural Analog | Loratadine | 0.5 - 100 | 0.5 | Not explicitly stated | < 8 |

| Structural Analog | Glimepiride | 4 - 240 | 4 | Not explicitly stated | Not explicitly stated |

| Structural Analog | Carbamazepine | 0.39 - 62.5 | 0.39 | -8.08 to 0.97 | ≤ 6.11 |

Data compiled from multiple sources for illustrative purposes.

As indicated in the table, methods employing a deuterated internal standard can achieve excellent accuracy and precision over a wide linear range. While methods with structural analogs can also be validated, they may not compensate for matrix effects and other sources of variability as effectively as a deuterated internal standard.

Conclusion

The use of deuterated galanthamine as an internal standard is a critical component of high-quality, reliable, and robust bioanalytical methods for the quantification of galanthamine in biological matrices. Its ability to mimic the behavior of the analyte throughout the analytical process ensures the most accurate and precise data, which is essential for drug development and clinical studies. The detailed synthetic and analytical protocols provided in this guide offer a comprehensive resource for researchers and scientists in this field.

Galanthamine-d6: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Galanthamine-d6. The information presented herein is crucial for maintaining the integrity, purity, and performance of this isotopically labeled compound in research and development settings. The stability data is primarily based on studies conducted on Galanthamine hydrobromide, as specific comprehensive stability studies on the deuterated analog are not widely available in published literature. The introduction of deuterium is not expected to significantly alter the chemical stability profile under typical storage and handling conditions.

Recommended Storage and Handling

Proper storage is paramount to ensure the long-term stability of this compound. The following conditions are recommended based on available safety data sheets and product information for Galanthamine and its analogs.

Table 1: Recommended Storage Conditions for Solid this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | Room Temperature | The product is chemically stable under standard ambient conditions. |

| Light | Store in the dark (light-resistant container) | Galanthamine is known to be susceptible to photolytic degradation[1][2]. |

| Atmosphere | Store in a tightly closed container in a dry, well-ventilated place[3]. | To prevent moisture absorption and potential degradation. |

| Form | Solid (as supplied) | Stability in solution is lower and depends on the solvent and storage conditions. |

Chemical Stability Profile

Forced degradation studies on Galanthamine hydrobromide reveal its susceptibility to certain environmental factors. These studies are instrumental in predicting potential degradation pathways and developing stability-indicating analytical methods.

Table 2: Summary of Galanthamine Hydrobromide Stability Under Stress Conditions

| Stress Condition | Stability Outcome | Key Degradation Products |

| Acidic | Degradation occurs[1][2]. | Dehydration, Epimerization[1][2]. |

| Alkaline | Stable[1][2]. | Not applicable. |

| **Oxidative (e.g., H₂O₂) ** | Degradation occurs[1][2]. | N-oxidation is a primary degradation process[1][2]. |

| Thermal (Elevated Temperature) | Stable[1][2]. | Minimal degradation observed. |

| Photolytic (Light Exposure) | Degradation occurs[1][2]. | Dehydration, Epimerization[1][2]. |

The kinetics of degradation for Galanthamine hydrobromide have been reported to follow a first-order behavior for acidic and photolytic degradation, while oxidative degradation shows a more complex two-phase kinetic behavior[1][2].

Degradation Pathways

The primary degradation pathways for Galanthamine under stress conditions involve dehydration, epimerization, and N-oxidation[1][2]. Understanding these pathways is critical for the identification of impurities and for the development of robust analytical methods.

Caption: Major degradation pathways of Galanthamine under stress conditions.

Experimental Protocols

A stability-indicating analytical method is essential for accurately quantifying this compound and separating it from any potential degradants. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for this purpose.

Stability-Indicating RP-HPLC Method

This protocol is a representative example based on published methods for Galanthamine hydrobromide[1][4]. Method validation and optimization are necessary for specific applications.

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of this compound in the presence of its degradation products.

Table 3: HPLC Method Parameters

| Parameter | Specification |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) in a gradient or isocratic elution. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C[4] |

| Detection Wavelength | 230 nm[4] |

| Injection Volume | 10 µL |

| Diluent | Mobile phase or a mixture of water and organic solvent. |

Procedure:

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound reference standard in the diluent.

-

Prepare a series of working standard solutions by diluting the stock solution to known concentrations.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in the diluent to a known concentration.

-

-

Forced Degradation Study:

-

Acid Degradation: Reflux the sample solution with a suitable concentration of acid (e.g., 0.1 M HCl) for a specified period. Neutralize before injection.

-

Base Degradation: Reflux the sample solution with a suitable concentration of base (e.g., 0.1 M NaOH) for a specified period. Neutralize before injection.

-

Oxidative Degradation: Treat the sample solution with a suitable concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a specified period.

-

Thermal Degradation: Keep the solid sample in a hot air oven at a specified temperature (e.g., 80°C) for a defined period, then dissolve in diluent.

-

Photolytic Degradation: Expose the sample solution to UV light in a photostability chamber for a defined period.

-

-

Chromatographic Analysis:

-

Inject the standard solutions to establish system suitability (e.g., tailing factor, theoretical plates) and to generate a calibration curve.

-

Inject the stressed samples and the unstressed sample solution.

-

Analyze the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.

-

Caption: Workflow for a forced degradation study of this compound.

Conclusion

This compound is expected to be a stable compound when stored in its solid form under the recommended conditions of room temperature, in a dry, dark environment, and in a tightly sealed container. Based on data from its non-deuterated counterpart, Galanthamine hydrobromide, it is susceptible to degradation under acidic, oxidative, and photolytic stress. Researchers should be aware of these potential degradation pathways and employ validated stability-indicating analytical methods, such as the RP-HPLC method outlined in this guide, to ensure the quality and integrity of their experimental results. The provided protocols and diagrams serve as a foundational resource for scientists and professionals working with this compound.

References

The Role of Deuterated Galanthamine (Galanthamine-d6) in Advancing Alzheimer's Disease Research: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the applications of Galanthamine-d6, a deuterated analog of the Alzheimer's drug Galanthamine, for researchers, scientists, and drug development professionals. This document details its critical role as an internal standard in bioanalytical assays, outlines experimental protocols for its use, and presents relevant signaling pathways and experimental workflows.

Introduction: The Significance of Galanthamine in Alzheimer's Treatment

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1] One of the primary therapeutic strategies involves augmenting cholinergic neurotransmission in the brain.[2][3] Galantamine is a well-established medication for the symptomatic treatment of mild to moderate Alzheimer's disease.[1][4][5] Its therapeutic efficacy stems from a dual mechanism of action: it is a reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme and an allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[1][4][5][6] By inhibiting AChE, Galantamine increases the concentration of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.[6]

This compound: An Essential Tool for Precise Quantification

In the realm of Alzheimer's research and clinical drug development, accurate and precise measurement of galantamine concentrations in biological matrices is paramount for pharmacokinetic (PK) and pharmacodynamic (PD) studies. This is where deuterated internal standards, such as this compound, play a pivotal role.

This compound is a stable isotope-labeled version of galantamine, where six hydrogen atoms are replaced with deuterium atoms. This subtle modification in mass does not alter its chemical properties, allowing it to behave identically to the parent drug during sample extraction and chromatographic separation. However, its increased mass is readily distinguishable by a mass spectrometer, making it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[7] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation and matrix effects, leading to highly accurate and precise results.

Experimental Protocols: Quantification of Galantamine in Biological Samples

The following sections outline a typical experimental workflow for the quantification of galantamine in plasma samples using this compound as an internal standard.

Sample Preparation

The initial step involves the extraction of galantamine and the internal standard from the biological matrix, typically plasma. Several methods can be employed:

-

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analytes from the aqueous plasma sample into an immiscible organic solvent. A common protocol involves adding a specific volume of an organic solvent (e.g., toluene, ethyl acetate, or dichloromethane) to the plasma sample, followed by vortexing and centrifugation to separate the layers.[2][5] The organic layer containing the analytes is then evaporated and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.[5]

-

Solid-Phase Extraction (SPE): SPE provides a more selective extraction by utilizing a solid sorbent to retain the analytes of interest while matrix components are washed away. A mixed-mode strong cation exchange reversed-phase cartridge can be effectively used for galantamine extraction from plasma.[8]

-

Protein Precipitation: This is a simpler and faster method where a protein precipitating agent, such as acetonitrile, is added to the plasma sample to denature and precipitate proteins.[4] After centrifugation, the supernatant containing the analytes is collected for analysis.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The extracted and reconstituted samples are then injected into an LC-MS/MS system for separation and detection.

Chromatographic Separation: A reversed-phase C18 or C4 column is typically used to separate galantamine and this compound from other endogenous components.[2][3][8][9] The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like ammonium formate or formic acid.[3][8] A gradient or isocratic elution can be employed to achieve optimal separation.

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode and Multiple Reaction Monitoring (MRM). In MRM, specific precursor-to-product ion transitions are monitored for both the analyte (galantamine) and the internal standard (this compound). This highly selective detection method ensures minimal interference from matrix components.

Quantitative Data and Method Validation

The following tables summarize key quantitative parameters for the LC-MS/MS analysis of galantamine, including the crucial MRM transitions for both the analyte and its deuterated internal standards.

Table 1: Mass Spectrometric Parameters for Galantamine and its Deuterated Internal Standards

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Galantamine | 288.10 - 288.22 | 213.10 - 213.20 |

| Galantamine-d3 | Data not explicitly found in search results | Data not explicitly found in search results |

| Galantamine-d6 | Data not explicitly found in search results | Data not explicitly found in search results |

Note: While the use of Galantamine-d3 and Galantamine-d6 as internal standards is mentioned, the specific MRM transitions were not explicitly detailed in the provided search results. Researchers should optimize these parameters based on their specific instrumentation. The transition for Galantamine itself is consistently reported.[2][9][10]

Table 2: Summary of Bioanalytical Method Validation Parameters for Galantamine Quantification

| Parameter | Typical Range/Value |

| Linearity Range | 0.12 - 525 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.12 - 4 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Extraction Recovery | 70 - 112% |

These values are compiled from multiple sources and represent typical performance characteristics of validated LC-MS/MS methods for galantamine in plasma.[2][8][10][11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the cholinergic signaling pathway targeted by galantamine and a typical experimental workflow for a pharmacokinetic study.

Conclusion

This compound is an indispensable tool in the development and evaluation of galantamine for the treatment of Alzheimer's disease. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data that is essential for regulatory submissions and for advancing our understanding of the drug's behavior in the body. The methodologies and data presented in this guide provide a solid foundation for researchers to develop and validate robust bioanalytical methods for their Alzheimer's research endeavors.

References

- 1. Review of the validated HPLC and LC-MS/MS methods for determination of drugs used in clinical practice for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Preparation and Release Profiles in Vitro/Vivo of Galantamine Pamoate Loaded Poly (Lactideco-Glycolide) (PLGA) Microspheres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of a UPLC-MS method for the determination of galantamine in guinea pig plasma and its application to a pre-clinical bioavailability study of novel galantamine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative determination of galantamine in human plasma by sensitive liquid chromatography-tandem mass spectrometry using loratadine as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Highly sensitive LC-MS/MS method for determination of galantamine in rat plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

The Role of Galanthamine-d6 in Early-Stage Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the application of Galanthamine-d6 in early-stage pharmaceutical research. Galanthamine, a reversible acetylcholinesterase inhibitor and allosteric modulator of nicotinic receptors, is a critical therapeutic agent for Alzheimer's disease.[1][2][3][4] The development and validation of robust analytical methods are paramount for elucidating its pharmacokinetic and pharmacodynamic profiles. This document details the use of its deuterated analog, this compound, as an internal standard in quantitative bioanalysis, outlines comprehensive experimental protocols, and presents key quantitative data to support research and development efforts.

Introduction to Galanthamine and the Need for a Deuterated Internal Standard

Galanthamine exerts its therapeutic effects through a dual mechanism of action: inhibiting the acetylcholinesterase (AChE) enzyme, which increases the availability of acetylcholine in the synaptic cleft, and allosterically modulating nicotinic acetylcholine receptors (nAChRs) to enhance cholinergic neurotransmission.[1][4] Accurate quantification of galanthamine in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which inform dosing regimens and safety profiles.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[5] this compound possesses nearly identical physicochemical properties to galanthamine, ensuring similar behavior during sample preparation and chromatographic separation. Its increased mass, due to the deuterium atoms, allows for distinct detection by a mass spectrometer, enabling precise and accurate quantification of the unlabeled drug by correcting for variability in sample processing and instrument response.

Synthesis and Characterization of this compound

While detailed synthetic schemes for this compound are often proprietary, the general approach involves the introduction of deuterium atoms at non-exchangeable positions of the galanthamine molecule. This is typically achieved by using deuterated reagents during the synthesis process. The final product is a white powder with a molecular formula of C17H15D6NO3.

Characterization and quality control are critical to ensure the isotopic purity and stability of this compound. This is typically accomplished using:

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the positions of the deuterium labels and assess the overall structure.

Quantitative Bioanalysis using this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of galanthamine in biological samples, with this compound used as the internal standard.

Experimental Protocol: Quantification of Galanthamine in Human Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of galanthamine in plasma. Optimization and validation are essential for each specific application.

3.1.1. Materials and Reagents

-

Galanthamine reference standard

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium formate

-

Water, deionized and purified

-

Human plasma (with appropriate anticoagulant)

3.1.2. Sample Preparation: Liquid-Liquid Extraction

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 10 µL of this compound working solution (concentration to be optimized).

-

Vortex for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and hexane).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

3.1.3. LC-MS/MS Instrumentation and Conditions

The following table summarizes typical LC-MS/MS parameters for galanthamine analysis.

| Parameter | Typical Value |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation (e.g., starting with 5% B, ramping to 95% B) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | Optimized for instrument (e.g., 3.5 kV) |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for instrument |

3.1.4. Mass Spectrometry Parameters

The selection of precursor and product ions is critical for the selectivity of the MRM method.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Galanthamine | 288.2 | 213.1 |

| This compound | 294.2 | 219.1 |

Note: These values may vary slightly depending on the instrument and source conditions.

Method Validation

A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: Ensuring no interference from endogenous plasma components.

-

Linearity: Demonstrating a linear relationship between the analyte concentration and the instrument response over a defined range.

-

Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter in the data.

-

Recovery: Determining the efficiency of the extraction process.

-

Matrix Effect: Evaluating the influence of plasma components on the ionization of the analyte.

-

Stability: Assessing the stability of the analyte in plasma under various storage and handling conditions.

Application in Early-Stage Research: A Pharmacokinetic Study Workflow

This compound is instrumental in preclinical and early clinical pharmacokinetic studies.

Experimental Workflow for a Preclinical Pharmacokinetic Study

Key Pharmacokinetic Parameters of Galanthamine

The following table summarizes key pharmacokinetic parameters for galanthamine in humans.[6][7][8] These parameters are typically determined using data generated from studies employing a deuterated internal standard like this compound.

| Parameter | Value |

| Bioavailability | ~90%[6] |

| Time to Peak Concentration (Tmax) | ~1 hour (immediate release)[8] |

| Elimination Half-life (t1/2) | ~7 hours[8] |

| Volume of Distribution (Vd) | ~175 L[9] |

| Plasma Protein Binding | ~18%[9] |

| Clearance | Influenced by age, sex, and bodyweight[6] |

Signaling Pathways and Mechanism of Action

The therapeutic effects of galanthamine are primarily attributed to its interaction with the cholinergic system.

Dual Mechanism of Action of Galanthamine

Conclusion

This compound is an indispensable tool in the early-stage research and development of galanthamine. Its use as an internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality, reliable data necessary for the accurate characterization of the drug's pharmacokinetic profile. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to design and execute robust studies, ultimately contributing to the successful development of new and improved therapies for neurodegenerative diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. soc.chim.it [soc.chim.it]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Clinical pharmacokinetics of galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A review of clinical pharmacokinetics and pharmacodynamics of galantamine, a reversible acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, in healthy subjects and patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

The Use of Deuterated Galanthamine (Galanthamine-d6) in Metabolic Profiling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of deuterated galanthamine (Galanthamine-d6) in metabolic studies. While the primary documented use of this compound is as an internal standard for the accurate quantification of galanthamine in biological matrices, this guide will also explore its potential as a tracer for elucidating the metabolic fate of this important therapeutic agent. We will delve into the established metabolic pathways of galanthamine, provide detailed experimental protocols for its analysis, and present relevant pharmacokinetic data.

Introduction to Galanthamine and the Role of Stable Isotope Tracers

Galanthamine is a reversible, competitive acetylcholinesterase inhibitor used for the treatment of mild to moderate dementia of the Alzheimer's type.[1] Understanding its metabolic profile is crucial for optimizing its therapeutic use and assessing potential drug-drug interactions. Stable isotope-labeled compounds, such as this compound, are powerful tools in metabolic research. By replacing specific hydrogen atoms with deuterium, the molecule's mass is increased without significantly altering its chemical properties. This allows for its differentiation from the endogenous or unlabeled drug using mass spectrometry, making it an ideal internal standard for precise quantification. Furthermore, when administered as a tracer, it can be used to track the absorption, distribution, metabolism, and excretion (ADME) of the drug in vivo.

Metabolic Pathways of Galanthamine

Studies, primarily using radiolabeled galantamine ([³H]-galantamine), have elucidated the major metabolic pathways in humans, rats, and dogs.[2][3] Metabolism is extensive, with approximately 75% of a dose being metabolized in the liver.[4] The primary routes of biotransformation involve the cytochrome P450 (CYP) enzyme system, specifically CYP2D6 and CYP3A4, as well as conjugation reactions.[5][6]

The main metabolic pathways are:

-

O-demethylation: Mediated primarily by CYP2D6, leading to the formation of O-desmethyl-galantamine.[2][3]

-

N-demethylation: Resulting in the formation of norgalanthamine.[2][3]

-

N-oxidation: Mediated by CYP3A4, forming galantamine-N-oxide.[2][3]

-

Glucuronidation: Direct conjugation of galantamine or its metabolites.[2][3]

The relative contribution of these pathways can be influenced by an individual's genetic makeup, particularly their CYP2D6 metabolizer status (poor versus extensive metabolizers).[2]

Figure 1: Metabolic pathways of Galanthamine.

Experimental Protocols

Quantification of Galanthamine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from established methods for the analysis of galantamine in biological matrices.[1][6][7]

3.1.1. Materials and Reagents

-

Galanthamine reference standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

3.1.2. Instrumentation

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

3.1.3. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 500 µL of extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

3.1.4. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 - 0.5 mL/min

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

-

Column Temperature: 40°C

3.1.5. Mass Spectrometric Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Galanthamine: m/z 288.2 → 213.1

-

This compound: m/z 294.2 → 213.1 (Note: The precursor ion mass will be higher by 6 Da due to the deuterium atoms. The product ion may be the same if the deuterium atoms are not on the fragmented portion of the molecule).

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

Figure 2: Experimental workflow for Galanthamine quantification.

Quantitative Data and Pharmacokinetics

The use of this compound as an internal standard ensures high accuracy and precision in pharmacokinetic studies. Below is a summary of typical pharmacokinetic parameters for unlabeled galantamine in healthy adults following oral administration. While specific comparative data from a this compound tracer study is not available, the pharmacokinetic profile of the deuterated tracer is expected to be very similar to the unlabeled drug due to the negligible kinetic isotope effect.

Table 1: Pharmacokinetic Parameters of Galanthamine in Healthy Adults

| Parameter | Value | Reference(s) |

| Bioavailability | ~90% | [8] |

| Time to Peak (Tmax) | ~1 hour | [8] |

| Elimination Half-life (t½) | ~7 hours | [8] |

| Volume of Distribution (Vd) | 175 L | [8] |

| Plasma Protein Binding | 18% | [8] |

| Total Plasma Clearance | ~300 mL/min | [9] |

| Renal Clearance | ~65 mL/min (20-25% of total) | [9] |

Note: These values can vary based on factors such as age, renal and hepatic function, and CYP2D6 genotype.

Future Directions: this compound as a Metabolic Tracer

While its use as an internal standard is well-established, administering this compound as a tracer holds significant potential for more detailed metabolic investigations. A study employing this approach would involve:

-

Administration: Co-administration of a therapeutic dose of unlabeled galantamine and a microdose of this compound.

-

Sample Collection: Timed collection of plasma, urine, and feces.

-

Analysis: Development of an LC-MS/MS method to simultaneously quantify unlabeled galantamine, this compound, and their respective unlabeled and deuterated metabolites.

-

Data Analysis: Calculation of pharmacokinetic parameters for both the labeled and unlabeled species to assess any isotopic effects and to trace the formation and elimination of metabolites from the administered tracer.

Such a study would provide a more definitive understanding of the metabolic pathways and their relative contributions without the use of radioactivity.

Figure 3: Logical workflow for a this compound tracer study.

Conclusion

This compound is an indispensable tool in the study of galantamine's metabolism and pharmacokinetics. Its primary, well-validated role is as an internal standard for robust and accurate quantification by LC-MS/MS. While the direct use of this compound as a metabolic tracer is not yet extensively documented in publicly available literature, the potential for such studies to provide a deeper, non-radioactive understanding of its ADME properties is significant. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important therapeutic agent.

References

- 1. Highly sensitive LC-MS/MS method for determination of galantamine in rat plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. The metabolism and excretion of galantamine in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Clinical pharmacokinetics of galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative determination of galantamine in human plasma by sensitive liquid chromatography-tandem mass spectrometry using loratadine as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

In Vivo Distribution of Galanthamine-d6 in Animal Models: A Technical Guide

Executive Summary

This technical guide provides a comprehensive overview of the in vivo distribution of Galanthamine in animal models. Galanthamine-d6, a deuterated isotopologue of Galanthamine, is most commonly utilized as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Galanthamine in biological matrices.[1] It is a foundational assumption in pharmacokinetic studies that the deuterated standard and the native compound exhibit identical physiological distribution. Therefore, this document synthesizes available data on Galanthamine to delineate the expected in vivo distribution of this compound.

This guide details the experimental protocols used in preclinical studies, presents quantitative biodistribution data in tabular format for comparative analysis, and provides visualizations of key experimental and physiological processes to support research and development efforts.

Introduction to Galanthamine

Galanthamine is a tertiary alkaloid originally isolated from plants of the Galanthus genus.[2] It is a reversible, competitive acetylcholinesterase (AChE) inhibitor and an allosteric potentiator of nicotinic acetylcholine receptors (nAChRs).[3][4] This dual mechanism of action enhances cholinergic neurotransmission, making it a cornerstone therapy for mild to moderate Alzheimer's disease.[2][5] Understanding its distribution within the body, particularly its ability to cross the blood-brain barrier, is critical to its therapeutic application.[2] Animal models, primarily rodents, serve as essential platforms for these pharmacokinetic and biodistribution studies.[6][7][8]

Experimental Protocols and Methodologies

The study of Galanthamine's in vivo distribution relies on a standardized set of procedures, from drug administration to tissue analysis. The following protocols are a synthesis of methodologies reported in key preclinical studies.

Animal Models

The most common animal models for Galanthamine pharmacokinetic studies are rats and mice. Specific strains mentioned in the literature include:

-

Rats: SPF Wistar rats (Hannover substrain) and Sprague-Dawley (SD) rats are frequently used.[5][9] Studies often specify the sex and weight of the animals, as pharmacokinetic parameters can differ between sexes.[5][6]

-

Mice: Swiss albino mice are commonly employed for both pharmacokinetic and pharmacodynamic assessments.[7][10]

Drug Administration

Galanthamine is administered through various routes to model different clinical scenarios:

-

Oral (p.o.): Administration via gastric intubation (gavage) is common for studying oral bioavailability and distribution.[5][6] Doses in rat studies typically range from 2.5 mg/kg to 10 mg/kg.[5]

-

Intravenous (i.v.): Injection into a tail vein is used to determine fundamental pharmacokinetic parameters like clearance and volume of distribution, providing a baseline for 100% bioavailability.[5][7][8]

-

Intranasal (i.n.): This route is explored as an alternative for direct nose-to-brain delivery to bypass the blood-brain barrier.[9][10]

Sample Collection and Preparation

-

Time Points: Animals are typically sacrificed at various time points post-administration (e.g., 20 minutes, 1, 3, 8, 24, 48 hours) to capture the absorption, distribution, and elimination phases.[5]

-

Biological Matrices: Whole blood, plasma, and various tissues are collected. Key tissues for analysis include the brain, liver, kidney, spleen, muscle, and fat.[5][7]

-

Sample Preparation: Tissues are weighed and homogenized in a suitable buffer.[7] For quantification, a liquid-liquid extraction (LLE) or protein precipitation step is performed on plasma and tissue homogenates to isolate the analyte from interfering substances.[11][12] Dichloromethane and ethyl acetate are common extraction solvents.[11][12]

Bioanalytical Method

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection and, more commonly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice for quantifying Galanthamine in biological samples.[7][11][13]

-

Quantification: LC-MS/MS offers high sensitivity and selectivity. The analysis is typically performed in the multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for Galanthamine and the internal standard (this compound).[1][12]

Visualizations

Experimental Workflow for Biodistribution Studies

The following diagram illustrates the typical workflow for an in vivo Galanthamine distribution study.

Quantitative In Vivo Distribution Data

Following administration, Galanthamine distributes rapidly throughout the body.[5] The absolute oral bioavailability is high in rats (77%) and dogs (78%), with peak plasma concentrations reached quickly, often within 20 minutes to 2 hours.[5][6]

Tissue Distribution in Rats

Studies in Wistar rats show that Galanthamine achieves an almost immediate equilibrium between plasma and most tissues.[5] The highest concentrations are consistently found in excretory and metabolic organs.

Table 1: Tissue-to-Blood Ratios of Radioactivity in Pregnant Wistar Rats (Calculated from AUC0-24h values after a single 2.5 mg/kg oral dose of ³H-Galanthamine)

| Tissue | Tissue-to-Blood Ratio | Reference |

| Kidney | ~5.0 | [5] |

| Liver | ~5.0 | [5] |

| Spleen | ~5.0 | [5] |

| Salivary Gland | ~5.0 | [5] |

| Brain | < 1.0 | [5] |

| Eye | < 1.0 | [5] |

| White Fat | Lowest Ratio | [5] |

| Fetal-Placental Unit | ~2.0 - 3.0 | [5] |

Source: Adapted from van Beijsterveldt et al. (2004).[5]

Tissue Distribution in Mice

In mice, Galanthamine also demonstrates rapid and wide tissue accumulation after intravenous injection. The distribution to the brain is significant and occurs rapidly.

Table 2: Tissue-to-Plasma Concentration Ratios in Mice (Following a 4 mg/kg intravenous dose)

| Tissue | Tissue-to-Plasma Ratio | Reference |

| Kidney | ~10.0 | [7] |

| Liver | ~5.0 | [7] |

| Brain | 2.1 | [7] |

| Diaphragm | ~2.1 | [7] |

| Lung | ~2.1 | [7] |

| Red Blood Cells | 1.34 | [7] |

Source: Adapted from Bickel et al. (1991).[7]

Brain Distribution

Galanthamine effectively crosses the blood-brain barrier.[2] In mice, the extraction from blood to brain tissue is complete, with a clearance rate similar to cerebral blood flow.[7] The concentration-time course in the brain parallels that in the plasma during the elimination phase.[7] Brain-to-plasma ratios have been reported to range from approximately 1.2 to 13 in various species, indicating significant penetration into the central nervous system.[14]

Visualizations

Galanthamine's Dual Mechanism of Action

The therapeutic effects of Galanthamine are derived from its dual interaction with the cholinergic system at the neuronal synapse.

Metabolism and Excretion (ADME)

Galanthamine undergoes metabolism primarily in the liver via cytochrome P450 enzymes (CYP2D6 and CYP3A4) and is also subject to glucuronidation.[2][15][16] Major metabolic pathways include O-demethylation, N-demethylation, and N-oxidation.[16]

Excretion is rapid and occurs predominantly through the urine.[16] In rats, dogs, and humans, 60% to 93% of an administered dose is excreted renally as unchanged drug and metabolites.[16] The elimination half-life is relatively short in mice (approx. 43 minutes) but longer in rats and dogs.[6][7]

Visualizations

ADME Pathway of Galanthamine

This diagram outlines the absorption, distribution, metabolism, and excretion (ADME) processes for orally administered Galanthamine.

Conclusion

The in vivo distribution of Galanthamine, and by direct extension this compound, is characterized by rapid absorption, wide dissemination into peripheral tissues, and significant penetration into the central nervous system. The highest concentrations are observed in the liver and kidneys, consistent with their roles in metabolism and excretion. The brain-to-plasma ratio confirms that Galanthamine effectively reaches its site of action. The detailed protocols and collated data in this guide serve as a valuable resource for designing future preclinical studies and for the continued development of cholinergic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacodynamic, pharmacokinetic and pharmacogenetic aspects of drugs used in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Pharmacokinetics of galantamine, a cholinesterase inhibitor, in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Galanthamine: pharmacokinetics, tissue distribution and cholinesterase inhibition in brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of galanthamine hydrobromide (Nivalin) following single intravenous and oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhancing Galantamine Distribution in Rat Brain Using Microplasma-Assisted Nose-to-Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nose to Brain Delivery of Galantamine Loaded Nanoparticles: In-vivo Pharmacodynamic and Biochemical Study in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Clinical pharmacokinetics of galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The metabolism and excretion of galantamine in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Galanthamine in Human Plasma by LC-MS/MS using Galanthamine-d6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Galanthamine in human plasma. The method utilizes a stable isotope-labeled internal standard, Galanthamine-d6, to ensure high accuracy and precision. A streamlined liquid-liquid extraction (LLE) procedure is employed for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies and clinical research. The method has been developed to provide a rapid, selective, and reliable quantification of Galanthamine over a clinically relevant concentration range.

Introduction

Galanthamine is an acetylcholinesterase inhibitor used for the treatment of mild to moderate Alzheimer's disease. Monitoring its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note describes a detailed protocol for the determination of Galanthamine in human plasma using an LC-MS/MS system. The use of this compound as an internal standard (IS) minimizes the variability associated with sample preparation and matrix effects, leading to improved data quality.

Experimental

Materials and Reagents

-

Galanthamine hydrobromide (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Dichloromethane (HPLC grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Protocols

Standard and Quality Control (QC) Sample Preparation

1.1. Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Galanthamine hydrobromide and this compound in methanol to prepare 1 mg/mL primary stock solutions.

1.2. Working Standard Solutions:

-

Prepare working standard solutions of Galanthamine by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile/water to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.

1.3. Internal Standard Working Solution (200 ng/mL):

-

Dilute the this compound primary stock solution with acetonitrile to obtain a 200 ng/mL working solution.[1]

1.4. Calibration Standards and QC Samples:

-

Prepare calibration standards by spiking blank human plasma with the appropriate Galanthamine working standard solutions to achieve final concentrations in the range of 0.5 - 100 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 15, and 75 ng/mL) in the same manner.

Sample Preparation (Liquid-Liquid Extraction)

2.1. To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the 200 ng/mL this compound internal standard working solution and vortex briefly.

2.2. Add 500 µL of dichloromethane, vortex for 2 minutes.

2.3. Centrifuge at 10,000 x g for 5 minutes.

2.4. Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2.5. Reconstitute the dried extract in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Analysis

3.1. Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B in 3 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 10°C |

3.2. Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Galanthamine | 288.1 | 213.1 | 25 |

| This compound | 294.2 | 216.1 | 25 |

Data Presentation

Table 1: Quantitative Data Summary

| Parameter | Galanthamine | This compound |

| Precursor Ion (m/z) | 288.1 | 294.2 |

| Product Ion (m/z) | 213.1 | 216.1 |

| Retention Time (min) | ~2.5 | ~2.5 |

| Linearity Range (ng/mL) | 0.5 - 100 | N/A |

| Correlation Coefficient (r²) | >0.99 | N/A |

Experimental Workflows and Logical Relationships

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of Galanthamine in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The simple liquid-liquid extraction protocol is amenable to the processing of large numbers of samples, making this method ideal for pharmacokinetic and bioequivalence studies in clinical and research settings.

References

Application Note: Quantitative Analysis of Galanthamine in Human Plasma using LC-MS/MS with Galanthamine-d6 Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of galanthamine in human plasma. Galantamine is an acetylcholinesterase inhibitor used for the treatment of mild-to-moderate Alzheimer's disease.[1][2][3] Accurate quantification in biological matrices is crucial for pharmacokinetic, bioavailability, and bioequivalence studies.[3][4][5] The method described herein utilizes a stable isotope-labeled internal standard (SIL-IS), Galanthamine-d6, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.[6] The protocol covers sample preparation using liquid-liquid extraction, optimized chromatographic separation, and mass spectrometric detection parameters.

Experimental Workflow

The overall workflow for the quantification of galanthamine in plasma is a multi-step process designed for efficiency and accuracy. It begins with the preparation of standards, followed by sample extraction, and concludes with instrumental analysis and data processing.

Caption: Experimental workflow for galanthamine quantification.

Experimental Protocols

Materials and Reagents

-

Galanthamine reference standard (≥99% purity)

-

This compound internal standard (IS)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Ammonium Formate (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Deionized Water (≥18 MΩ·cm)

-

Control Human Plasma (with appropriate anticoagulant, e.g., Sodium Heparin)[7]

Preparation of Stock and Working Solutions

-

Galanthamine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of galanthamine reference standard in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the galanthamine stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Preparation of Calibration Standards and QC Samples

-

Prepare calibration standards by spiking appropriate amounts of the galanthamine working solutions into blank human plasma to achieve final concentrations ranging from 0.2 ng/mL to 100 ng/mL.

-

Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC, ~3x LLOQ), Medium (MQC), and High (HQC, ~80% of ULOQ).

Sample Preparation Protocol (Liquid-Liquid Extraction)

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.

-

Add 500 µL of dichloromethane as the extraction solvent.[1][7]

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (~450 µL) to a new clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The chromatographic conditions are optimized for a rapid and selective separation of galanthamine from endogenous plasma components, while the mass spectrometric parameters are set for sensitive and specific detection.

| Liquid Chromatography (LC) Parameters | |

| HPLC System | Agilent 1200 Series or equivalent |